Product packaging for Boc-DL-thyronine(Cat. No.:CAS No. 1452572-11-0)

Boc-DL-thyronine

Cat. No.: B1463620
CAS No.: 1452572-11-0
M. Wt: 373.4 g/mol
InChI Key: RUQLVQSODALTBB-UHFFFAOYSA-N
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Description

Foundational Context of Boc-DL-thyronine within Amino Acid and Peptide Chemistry

This compound is a derivative of the amino acid thyronine, which forms the backbone of thyroid hormones. The "Boc" prefix refers to the tert-butoxycarbonyl protecting group. This group is widely utilized in organic synthesis, particularly in peptide synthesis. researchgate.net Its primary function is to temporarily block the amino group of an amino acid, preventing it from participating in unwanted side reactions during the formation of a peptide bond. spectrumchemical.com

The use of the Boc protecting group has been a cornerstone of solid-phase peptide synthesis (SPPS), a technique developed by Bruce Merrifield. peptide.com This method allows for the efficient assembly of peptides by anchoring the first amino acid to a solid support and then sequentially adding subsequent amino acids. The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA), to allow for the next amino acid to be coupled. researchgate.netpeptide.com

The "DL" in this compound indicates that it is a racemic mixture, containing both the D and L stereoisomers of the amino acid. This is in contrast to naturally occurring amino acids in proteins, which are exclusively in the L-form. The presence of both isomers can be useful in certain research applications, such as in the development of peptide-based drugs where the D-isomer can confer resistance to enzymatic degradation.

Strategic Significance in Endocrine Chemical Biology and Thyroid Hormone Analog Development

The thyroid gland produces hormones, primarily thyroxine (T4) and triiodothyronine (T3), which are crucial for regulating a vast array of physiological processes, including metabolism, growth, and development. researchgate.netnih.govacs.org These hormones are synthesized from the amino acid tyrosine through a series of iodination and coupling reactions. nih.gov Thyronine is the fundamental structure of these hormones.

This compound serves as a key building block in the synthesis of various thyroid hormone analogs. These analogs are synthetic compounds that mimic or, in some cases, antagonize the action of natural thyroid hormones. acs.org The development of such analogs is of great interest in endocrine chemical biology for several reasons:

Probing Hormone-Receptor Interactions: By systematically modifying the structure of thyronine, researchers can investigate the specific molecular interactions between the hormone and its nuclear receptors (TRα and TRβ). pnas.orgnih.gov This helps in understanding the mechanism of thyroid hormone action at a molecular level.

Developing Receptor-Selective Agonists and Antagonists: The two major thyroid hormone receptor isoforms, TRα and TRβ, have distinct tissue distributions and physiological roles. nih.gov For instance, TRβ is the predominant form in the liver and plays a key role in cholesterol metabolism. pnas.org The ability to synthesize analogs that selectively activate or inhibit one receptor isoform over the other is a major goal in the development of new therapeutic agents.

Investigating Thyroid Hormone Metabolism: Thyroid hormones are metabolized by a family of enzymes called deiodinases, which remove iodine atoms from the thyronine core. nih.govnih.gov Synthetic analogs can be designed to be resistant to deiodination, allowing for a longer duration of action or to study the metabolic pathways of these hormones.

Exploring Non-Genomic Actions: While the primary actions of thyroid hormones are mediated by nuclear receptors that regulate gene expression, there is growing evidence for non-genomic actions initiated at the cell membrane. nih.gov Synthetic analogs are valuable tools for dissecting these alternative signaling pathways.

The synthesis of these analogs often involves multi-step chemical processes where this compound can be a crucial starting material or intermediate. For example, a common strategy involves the coupling of a protected iodinated phenol (B47542) with a protected tyrosine derivative, a process where the Boc group ensures the selective formation of the desired ether linkage. nih.gov

Table 1: Chemical Properties of this compound

Property Value
CAS Number 1452572-11-0
Molecular Formula C20H23NO6
Molecular Weight 373.40 g/mol scbt.com
Boiling Point 569.1±50.0 °C (Predicted) chemicalbook.com

| Density | 1.254±0.06 g/cm3 (Predicted) chemicalbook.com |

Table 2: Related Chemical Compounds

Compound Name
This compound
Boc-L-tyrosine
DL-Thyronine
L-thyroxine
Triiodothyronine
Trifluoroacetic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO6 B1463620 Boc-DL-thyronine CAS No. 1452572-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(4-hydroxyphenoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-20(2,3)27-19(25)21-17(18(23)24)12-13-4-8-15(9-5-13)26-16-10-6-14(22)7-11-16/h4-11,17,22H,12H2,1-3H3,(H,21,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQLVQSODALTBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for Nα Boc Protected Thyronine Analogs

Synthesis of N-tert-Butoxycarbonyl-L-tyrosine Intermediates

The journey towards Boc-DL-thyronine and its analogs often begins with the preparation of N-tert-butoxycarbonyl-L-tyrosine (Boc-L-tyrosine) intermediates. L-tyrosine serves as a fundamental building block, and its efficient protection is paramount for subsequent reactions.

The most common method for the N-Boc protection of L-tyrosine involves the reaction of L-tyrosine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org This reaction is typically carried out in a mixed solvent system, such as aqueous dioxane or tetrahydrofuran (B95107) (THF), with a base like sodium hydroxide (B78521) or triethylamine (B128534) to facilitate the reaction. The process is generally high-yielding and provides the desired N-Boc-L-tyrosine, which can then be further functionalized.

Variations of this procedure have been developed to optimize yield and purity. For instance, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst has been shown to enable efficient and chemoselective mono-N-Boc protection of amines. organic-chemistry.org Another approach utilizes perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) as a reusable and efficient catalyst for the N-tert-butoxycarbonylation of amines under solvent-free conditions. organic-chemistry.org

Furthermore, esterification of the carboxylic acid group of N-Boc-L-tyrosine is often a necessary step to prevent its participation in subsequent coupling reactions. This is typically achieved by reacting N-Boc-L-tyrosine with an alcohol, such as methanol (B129727) or benzyl (B1604629) alcohol, in the presence of a suitable coupling agent or under acidic conditions. For example, N-Boc-L-tyrosine methyl ester can be synthesized, which serves as a key intermediate for more complex transformations. google.comacademie-sciences.fr

A notable synthesis of an N-Boc-L-tyrosine intermediate involves the preparation of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. In this multi-step process, Boc-Tyr-OH is treated with sodium hydride and 3-bromocyclohexene (B24779) to yield N-Boc-O-(cyclohex-2-enyl)-L-tyrosine, which is then hydrogenated to the final product. nih.gov

Starting MaterialReagentsProductYieldReference
L-TyrosineDi-tert-butyl dicarbonate, BaseN-Boc-L-tyrosineHigh organic-chemistry.org
3-Nitro-l-tyrosineThionyl chloride, Methanol, Di-tert-butyl dicarbonateN-tert-Butyloxycarbonyl-3-nitro-l-tyrosine Methyl EsterNot specified rsc.org
N-Boc-L-tyrosine methyl esterAlkyl halideO-(4-alkynylpropyl)-L-tyrosine derivative3.9% google.com
Boc-Tyr-OHNaH, 3-bromocyclohexene, then PtO₂/H₂N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine70% (first step) nih.gov

Chemoselective Protection Strategies for the Thyronine Scaffold

The thyronine scaffold possesses multiple reactive sites, including the amino group, the carboxylic acid group, and the phenolic hydroxyl group. Chemoselective protection is therefore essential to direct reactions to specific sites. The Boc group is a cornerstone of this strategy due to its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. organic-chemistry.org

An orthogonal protection strategy is often employed, where different functional groups are protected with groups that can be removed under distinct conditions. For example, while the amino group is protected with Boc (acid-labile), the carboxylic acid might be protected as a methyl or benzyl ester (removable by hydrolysis or hydrogenolysis, respectively), and the phenolic hydroxyl group can be protected with a variety of groups depending on the subsequent reaction steps.

The choice of protecting group for the phenolic hydroxyl is particularly critical. For instance, in the synthesis of thyronine analogs, the hydroxyl group of one tyrosine derivative must be free to react with another, while the other functional groups remain protected. The use of the Boc group for the N-terminal protection is advantageous as it is stable to the conditions often used for the removal of other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. organic-chemistry.org

Research has demonstrated the utility of the Boc group in protecting the N(3) position of thymidine, highlighting its stability to standard deprotection conditions for other groups like acetyl and TBDMS, as well as its resistance to strong basic conditions used for O-alkylation. nih.gov This showcases the robustness of the Boc group in complex synthetic sequences requiring high chemoselectivity.

Stereoselective Synthesis of DL-Thyronine Analogs with Boc Protection

The stereochemistry of thyronine analogs is crucial for their biological activity. While L-thyronine is the naturally occurring and biologically active form, the synthesis of DL-thyronine analogs is also of interest for various research purposes. The synthesis of racemic (DL) mixtures can sometimes be simpler and can be resolved into individual enantiomers at a later stage if required.

The synthesis of Boc-protected DL-thyronine analogs often involves the coupling of two appropriately functionalized tyrosine derivatives. A key step is the formation of the diaryl ether linkage. One common method is the Ullmann condensation, which involves the reaction of a phenoxide with an aryl halide, catalyzed by copper.

In a typical stereoselective synthesis leading to a DL-thyronine analog, one might start with a racemic mixture of a protected tyrosine derivative. For instance, the synthesis of various α-methyl amino acids has been achieved through the regioselective organocuprate opening of a β-lactone derived from serine, yielding products in excellent yields. rsc.org While not directly thyronine, this illustrates a method for achieving stereocontrol in amino acid synthesis.

Incorporation of Isotopic Labels for Mechanistic and Metabolic Tracing Studies

Isotopically labeled compounds are invaluable tools for studying the metabolism, pharmacokinetics, and mechanism of action of biologically active molecules. frontiersin.org The incorporation of stable isotopes such as ¹³C, ¹⁵N, and ²H into this compound analogs allows for their detection and quantification in biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org

The synthesis of isotopically labeled Boc-thyronine analogs typically starts with a labeled precursor, such as ¹³C₉-¹⁵N-L-tyrosine. nih.gov This labeled tyrosine is then subjected to the synthetic sequence described in the preceding sections. For example, commercially available ¹³C₉-¹⁵N-L-tyrosine can be N-Boc and O-methyl ester protected, followed by iodination to give ¹³C₉-¹⁵N-3,5-diiodo-L-tyrosine. nih.gov This intermediate can then be coupled with another aromatic ring to form the thyronine backbone.

A reported synthesis of ¹³C₉-¹⁵N-3,5-diiodothyronine (T₂) involved the coupling of N-Boc-protected and bis-iodinated ¹³C₉-¹⁵N-L-tyrosine with 4-(triisopropyl)silyloxyphenyl boronic acid, followed by a series of deprotection steps. nih.gov The use of the Boc protecting group was crucial in this synthesis, allowing for the key coupling reaction to proceed efficiently. The final deprotection of the Boc group is typically achieved using a strong acid like hydrochloric acid or trifluoroacetic acid. nih.gov

The ability to introduce isotopic labels provides a powerful method for tracing the metabolic fate of thyronine analogs, helping to elucidate pathways of degradation and the formation of active or inactive metabolites. nih.govmdpi.com

Labeled PrecursorKey Synthetic StepsLabeled ProductReference
¹³C₉-¹⁵N-L-tyrosineN-Boc protection, O-methyl esterification, bis-iodination, biaryl ether formation, deprotection¹³C₉-¹⁵N-3,5-T₂ nih.gov
¹³C₉-¹⁵N-L-tyrosineSimilar to above, followed by outer ring iodination¹³C₉-¹⁵N-L-T₄ nih.gov

Applications in Solid Phase Peptide Synthesis Spps Utilizing Boc Chemistry

Principles and Mechanistic Underpinnings of Boc-Based SPPS

Solid-Phase Peptide Synthesis, a method pioneered by R. Bruce Merrifield, who was later awarded the Nobel Prize in Chemistry, revolutionized peptide synthesis. powdersystems.comcsic.es The core concept involves covalently attaching the first amino acid of a desired peptide sequence to an insoluble polymer support, or resin. powdersystems.comnih.gov This anchoring of the nascent peptide chain allows for the use of excess reagents to drive reactions to completion, with simplified purification at each step, as byproducts and excess reagents are simply washed away by filtration. csic.esnih.govproteogenix.science

The Boc/Bzl strategy, one of the earliest and most established SPPS methods, utilizes the acid-labile Boc group for the temporary protection of the Nα-amino group of the amino acids. peptide.commasterorganicchemistry.com Side chains of reactive amino acids are protected by more robust, acid-stable groups, typically benzyl (B1604629) (Bzl)-based ethers, esters, and carbamates. peptide.com The synthesis cycle involves a series of repeated steps:

Deprotection: The Nα-Boc group of the resin-bound amino acid is removed using a moderately strong acid, typically a 25-50% solution of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (B109758) (DCM). peptide.combiotage.com

Neutralization: After deprotection, the newly exposed N-terminal amine exists as a TFA salt. It must be neutralized to the free amine, usually with a tertiary base like diisopropylethylamine (DIEA), to make it nucleophilic for the next coupling step. peptide.com

Coupling: The next Nα-Boc-protected amino acid is activated by a coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU) and added to the resin, forming a new peptide bond with the free amine of the growing chain. powdersystems.comlifetein.com

Washing: The resin is thoroughly washed to remove all soluble byproducts and unreacted reagents, preparing it for the next cycle. lifetein.com

This cycle is repeated until the desired peptide sequence is assembled. The key to the strategy lies in the differential acid lability; the temporary Nα-Boc group is removed by moderate acid (TFA), while the permanent side-chain protecting groups and the resin linkage are stable to these conditions but are cleaved by a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), in the final step. peptide.compeptide.combiotage.com

Strategic Utilization of Boc-DL-thyronine as an Nα-Protecting Group in Peptide Elongation

This compound is an amino acid derivative where the α-amino group is protected by the tert-butyloxycarbonyl (Boc) group. In the context of SPPS, it serves as a building block for incorporating a thyronine residue into a peptide chain. The use of the "DL" racemic mixture indicates that both the D- and L-enantiomers of thyronine are present. When this compound is used in a synthesis, the resulting peptide population will contain a mixture of diastereomers, with either D-thyronine or L-thyronine at that specific position. This is often a deliberate choice for creating peptide libraries to study the effects of stereochemistry on biological activity, receptor binding, or enzymatic stability.

The incorporation of this compound follows the standard Boc-SPPS cycle. The carboxyl group of this compound is activated and coupled to the free N-terminal amine of the peptide chain growing on the solid support. The thyronine side chain, a diphenyl ether, is generally stable and does not require a protecting group during the synthesis, simplifying the synthetic strategy. After coupling, the Boc group is removed with TFA, allowing for the addition of the next amino acid in the sequence.

Acid-Labile Deprotection Methodologies for Boc-Protected Thyronine Residues

The removal of the Boc protecting group from the N-terminus of a thyronine residue, or any amino acid in Boc-SPPS, is a critical step that enables chain elongation. This deprotection is achieved through acidolysis, most commonly with trifluoroacetic acid (TFA). fishersci.co.uk

The mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA. jk-sci.com This is followed by the collapse of the intermediate, leading to the formation of the free amine (as a TFA salt), carbon dioxide, and a stable tertiary carbocation, the tert-butyl cation. jk-sci.comtotal-synthesis.com

Deprotection Reaction: Boc-NH-Peptide + CF₃COOH → ⁺H₂-NH-Peptide·CF₃COO⁻ + CO₂ + (CH₃)₃C⁺

This reaction is typically fast, often completed within 30 minutes at room temperature using a 25-50% solution of TFA in DCM. biotage.comchempep.com The tert-butyl cations generated are highly reactive electrophiles and can cause unwanted side reactions by alkylating nucleophilic residues in the peptide chain, such as tryptophan or methionine. peptide.com Although the thyronine side chain is less susceptible to such modifications, scavengers are often included in the deprotection solution as a precaution, especially when sensitive residues are present elsewhere in the sequence. peptide.comchempep.com Common scavengers quench the reactive cations and prevent side product formation. proteogenix.science

Reagent/ScavengerFunction in Deprotection/Cleavage Cocktail
Trifluoroacetic Acid (TFA) Primary reagent for the acid-labile removal of the Nα-Boc group. fishersci.co.uk
Dichloromethane (DCM) Common solvent for TFA, providing a non-polar medium for the reaction. biotage.com
Triisopropylsilane (TIS) A scavenger that effectively quenches tert-butyl cations and those generated from trityl-based groups. sigmaaldrich.com
Thioanisole A scavenger used to prevent the alkylation of sensitive residues like tryptophan and methionine. sigmaaldrich.com
1,2-Ethanedithiol (EDT) A scavenger particularly useful for protecting cysteine and methionine residues. sigmaaldrich.com
Water Often included in small amounts (2.5-5%) in cleavage cocktails to aid in the hydrolysis of protecting groups. sigmaaldrich.com

Comparative Analysis of Boc-Mediated Peptide Elongation: Challenges and Advantages

The Boc/Bzl strategy was the dominant method for SPPS for many years before the widespread adoption of the alternative Fmoc/tBu chemistry. proteogenix.science Each strategy possesses a distinct set of advantages and challenges.

Advantages of Boc Chemistry:

Reduced Aggregation: For certain hydrophobic sequences, Boc chemistry can be advantageous. peptide.com The repeated acid deprotection steps leave the N-terminal amine in a protonated state, which can disrupt the inter-chain hydrogen bonding that leads to peptide aggregation, thereby improving solubility and coupling efficiency. peptide.com

Cost-Effective Reagents: The amino acid derivatives and reagents used in Boc chemistry are often less expensive than those required for Fmoc synthesis.

Robust and Well-Established: Having been in use for decades, the protocols and potential side reactions are extremely well-documented. seplite.com

Challenges of Boc Chemistry:

Harsh Deprotection/Cleavage Conditions: The primary drawback is the reliance on strong acids. Repetitive exposure to moderate acid (TFA) can lead to the gradual degradation of the peptide or premature cleavage from some types of resins. chempep.com The final cleavage step requires extremely harsh and hazardous acids like liquid HF, which necessitates specialized, expensive, corrosion-resistant laboratory equipment. nih.gov

Non-Orthogonality: The protection scheme is not truly orthogonal, as both the temporary Nα-Boc group and the "permanent" side-chain benzyl groups are removed by acid, differing only in the required acid strength. peptide.comiris-biotech.de This can lead to some loss of side-chain protecting groups during the synthesis.

Safety Concerns: The use of highly corrosive and toxic liquid HF for final cleavage is a significant safety hazard, which has driven many labs to favor the milder Fmoc approach. proteogenix.science

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protecting Group tert-Butyloxycarbonyl (Boc) peptide.com9-Fluorenylmethyloxycarbonyl (Fmoc) americanpeptidesociety.org
Nα-Deprotection Condition Acid-labile (e.g., 25-50% TFA in DCM) biotage.comBase-labile (e.g., 20% Piperidine in DMF) americanpeptidesociety.org
Side-Chain Protection Benzyl-based groups (Bzl) peptide.comtert-Butyl-based groups (tBu) iris-biotech.de
Final Cleavage Reagent Strong acid (e.g., HF, TFMSA) peptide.comModerate acid (e.g., TFA) powdersystems.com
Key Advantage Better for some hydrophobic/aggregation-prone sequences. peptide.comMilder overall conditions; orthogonal protection scheme. masterorganicchemistry.com
Key Disadvantage Use of hazardous strong acid (HF) for final cleavage. nih.govBase-labile deprotection can cause side reactions with certain residues. nih.gov

Synthesis of Thyronine-Containing Peptides and Conjugates via Boc Chemistry

The synthesis of peptides containing thyronine or its analogs is crucial for studying thyroid hormone function, metabolism, and receptor interactions. Boc chemistry has been successfully employed to create such peptides. For instance, the synthesis of O-phosphotyrosine-containing peptides, which shares chemical principles with modified amino acids, has been effectively achieved using Boc-protected building blocks in SPPS. nih.gov

The general procedure involves the standard Boc-SPPS cycle. If a specific enantiomer, such as Boc-L-thyronine, is required, it is used instead of the racemic mixture. The peptide is assembled on a suitable resin, like a Merrifield or PAM resin, which is stable to the repetitive TFA treatments. chempep.com After the full sequence is assembled, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as HF with scavengers like anisole. chempep.com

While specific examples detailing the synthesis of a peptide using this compound are not abundant in recent literature, which often favors Fmoc chemistry, the principles are well-established. The synthesis of complex peptide-oligonucleotide conjugates has been demonstrated using a strategy that employs Boc/tBu for side-chain protection, highlighting the continued utility of Boc protecting groups in specialized applications. rsc.org The synthesis of human thyroid-stimulating hormone (hTSH) β-subunit, although a more complex protein, also relies on principles of SPPS and showcases the assembly of large, biologically relevant molecules containing modified residues. nih.gov The Boc/Bzl method remains a viable and sometimes preferred strategy for synthesizing specific peptide sequences, including those containing thyronine residues, particularly when issues like peptide aggregation need to be managed. peptide.comseplite.com

Role in Thyroid Hormone Precursor and Analog Research

Boc-DL-thyronine as a Key Intermediate in Iodothyronine Synthesis

The fundamental structure of thyroid hormones consists of a diphenyl ether backbone with iodine atoms substituted at various positions on the two phenyl rings. This compound provides an ideal and stable scaffold for the stepwise and controlled introduction of these iodine atoms to synthesize specific iodothyronines like thyroxine (T4) and 3,3',5-triiodothyronine (T3). The Boc protecting group is crucial as it is stable under many reaction conditions, including iodination, but can be removed under mild acidic conditions once the desired synthesis is complete. nih.gov

The synthetic process often begins not with thyronine itself, but with its precursor, tyrosine. A common route involves first protecting the amino group of tyrosine with a Boc moiety (forming Boc-tyrosine), followed by iodination of the phenyl ring to create mono- or di-iodinated tyrosine derivatives. nih.govresearchgate.net The critical diphenyl ether bond that characterizes the thyronine structure is then formed. A key reaction to achieve this is the copper-mediated Chan-Lam coupling, which joins an arylboronic acid with a phenol (B47542). eur.nlresearchgate.net For instance, a Boc-protected diiodotyrosine can be coupled with a second, appropriately substituted phenyl ring (often as a boronic acid) to form the protected thyronine backbone. eur.nlescholarship.org

Once the Boc-protected thyronine or diiodothyronine intermediate is formed, further iodination can be carried out to achieve the desired substitution pattern of T3 or T4. For example, researchers have demonstrated the conversion of a Boc-protected 3,5-diiodo-L-thyronine intermediate into a Boc-protected tetraiodo-L-thyronine (the precursor to T4) using iodine monochloride. nih.gov This step-by-step approach, safeguarded by the Boc group, is fundamental to producing specific, pure iodothyronine molecules for research and pharmaceutical applications.

Investigations into Oxidative Coupling Mechanisms in Thyronine Biosynthesis Mimicry

In the human body, thyroid hormones are synthesized within the thyroglobulin protein via an oxidative coupling mechanism catalyzed by the enzyme thyroperoxidase. researchgate.net This process involves the coupling of two diiodotyrosine (DIT) residues to form thyroxine. Replicating this complex biological process in the laboratory, known as biomimetic synthesis, provides valuable insights into the natural mechanism and offers alternative pathways for producing thyroid hormones and their analogs. researchgate.nethumantechnopole.it

In these biomimetic studies, protected amino acid derivatives are essential to mimic the constrained environment of the enzyme's active site and to direct the reaction towards the desired products. While direct studies specifying this compound for this purpose are not extensively detailed in available literature, the principle relies on using protected precursors. For example, research on the biomimetic oxidative coupling of the ethyl ester of N-acetyl-3,5-diiodotyrosine to yield an N-acetylthyroxine ester demonstrates this approach. researchgate.net The N-acetyl group, much like the Boc group, serves to protect the amino function, allowing the oxidative coupling of the phenolic rings to be studied in a controlled manner. researchgate.net

These model systems allow scientists to investigate the formation of radical intermediates and the influence of different catalysts and oxidants, such as iron or copper compounds, on the reaction outcome. researchgate.netresearchgate.net By using protected thyronine or tyrosine precursors, chemists can explore how factors like the electronic properties of the aromatic rings influence the efficiency of the coupling reaction, providing a deeper understanding of the intricate steps involved in the natural biosynthesis of thyroid hormones. researchgate.net

Design and Synthesis of Stable Isotope-Labeled Thyroid Hormone Probes for Biological Systems

Understanding the metabolism, transport, and receptor binding of thyroid hormones in biological systems requires methods to accurately track and quantify these molecules. Stable isotope-labeled (SIL) thyroid hormones are indispensable tools for this purpose, particularly in quantitative mass spectrometry-based techniques like LC-MS/MS, as they avoid the complications associated with radioactivity. nih.govresearchgate.net this compound and its precursors are central to the synthesis of these molecular probes.

The synthesis of SIL thyroid hormones involves incorporating heavy isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), into the thyronine structure. A typical synthetic strategy starts with a stable isotope-labeled tyrosine, which is then N-terminally protected with a Boc group. nih.gov This labeled and protected precursor then undergoes a series of reactions, including iodination and a coupling reaction (like the Chan-Lam coupling) to form the full thyronine backbone. nih.goveur.nl The Boc group protects the labeled amino acid during these synthetic transformations.

For instance, a reported synthesis of ¹³C₉-¹⁵N-labeled T4 and 3,5-T₂ began with ¹³C₉-¹⁵N-L-tyrosine, which was converted to its Boc-protected methyl ester derivative. nih.gov This was followed by iodination and subsequent coupling to form the diaryl ether. Finally, the protecting groups (Boc and the methyl ester) were removed to yield the final stable isotope-labeled thyroid hormone. nih.gov These labeled compounds serve as ideal internal standards for precisely quantifying the levels of endogenous thyroid hormones and their metabolites in complex biological samples like blood or tissue extracts. eur.nlmedchemexpress.com

Table 1: Examples of Synthesized Stable Isotope-Labeled Thyroid Hormones and Metabolites An interactive table detailing various labeled compounds prepared using methods involving protected intermediates.

Labeled CompoundIsotope(s)Precursor StrategyApplicationReference
¹³C₉-¹⁵N-T₂ (3,5-Diiodothyronine)¹³C, ¹⁵NStarted with ¹³C₉-¹⁵N-L-tyrosine, followed by Boc protection, iodination, and coupling.LC-MS/MS studies of hormone metabolism. nih.gov
¹³C₉-¹⁵N-T₄ (Thyroxine)¹³C, ¹⁵NSynthesized from a ¹³C₉-¹⁵N-labeled Boc-diiodothyronine intermediate.In vivo LC-MS/MS studies. nih.gov
T₀-¹³C₆ (Thyronine)¹³CStarted with ¹³C₆-bromobenzene, coupled with N-Acetyl-L-tyrosine ethyl ester.Internal standard for THM analysis. eur.nl
3,5-T₂-¹³C₆¹³CChan-Lam coupling of a boronic acid with Boc-3,5-diiodo-L-tyrosine methyl ester.Internal standard for THM analysis. eur.nl
TA₃-¹³C₆ (Triiodothyroacetic acid)¹³CChan-Lam coupling followed by iodination.Internal standard for THM analysis. eur.nl
TA₄-¹³C₆ (Tetraiodothyroacetic acid)¹³CChan-Lam coupling followed by iodination.Internal standard for THM analysis. eur.nl

Synthesis of Non-Canonical Thyroid Hormone Analogs for Biological Probing

The biological effects of thyroid hormones are mediated by thyroid hormone receptors (TRs), of which there are two main isoforms, TRα and TRβ. mdpi.com These isoforms are expressed differently across various tissues, leading to a desire for synthetic thyroid hormone analogs, or "thyromimetics," that can selectively target one receptor isoform over the other. researchgate.netportico.org Such compounds could offer therapeutic benefits, like lowering cholesterol (a TRβ-mediated effect in the liver), without causing adverse cardiac effects (largely mediated by TRα). researchgate.netportico.org

This compound and related protected precursors are ideal starting scaffolds for the synthesis of these non-canonical analogs. The Boc group allows for the core thyronine structure to be used as a template, upon which chemists can build significant variations. For example, a key strategy in developing selective thyromimetics is to modify the substituents on the 3' position of the outer phenyl ring. nih.govrsc.org A synthesis of novel 3'-heteroarylmethyl analogs used a protected and activated dinitro-L-tyrosine derivative, which was condensed with various novel phenol structures to create the thyronine backbone. rsc.org

This modular approach allows for the creation of a wide array of analogs where the iodine atoms might be replaced by other groups, the alanine (B10760859) side chain might be altered, or the diphenyl-ether linkage itself could be replaced by another chemical bond. mdpi.com For example, the well-studied TRβ-selective agonist GC-1 (Sobetirome) features methyl and isopropyl groups instead of iodine, a methylene (B1212753) bridge instead of the ether oxygen, and lacks the amino acid side chain entirely. mdpi.com The synthesis of such highly modified structures relies on the principles of protection chemistry, where Boc-protected intermediates play a foundational role in the assembly of the molecular architecture. escholarship.orggoogle.com These synthetic analogs are crucial tools for probing the structure and function of thyroid hormone receptors and for developing new classes of drugs for metabolic disorders. researchgate.netmdpi.com

Biochemical and Pharmacological Investigations of Boc Dl Thyronine Derived Compounds

Interactions with Thyroid Hormone Transport Proteins: Transthyretin Binding Dynamics

Thyroid hormones are predominantly bound to transport proteins in the bloodstream, with transthyretin (TTR) being a principal carrier in both plasma and cerebrospinal fluid. tandfonline.com TTR is a stable 54-kDa homotetramer, featuring two funnel-shaped binding sites for thyroxine (T4) located at the dimer-dimer interface. uq.edu.auresearchgate.net The binding of thyroid hormones and their analogs to TTR is a critical determinant of their bioavailability and disposition.

Research utilizing synthetic analogs, often prepared from precursors like Boc-DL-thyronine, has elucidated the structural requirements for TTR binding. The interaction is characterized by deep insertion of the ligand into a hydrophobic channel, with the iodinated rings fitting into specific halogen binding pockets. uq.edu.auresearchgate.net Studies have shown that while the two binding sites are identical, they exhibit negative cooperativity, meaning the binding of the first ligand molecule reduces the affinity for the second. uq.edu.au The stabilization of the TTR tetramer by small molecule ligands, including various thyronine analogs, is a key therapeutic strategy for preventing TTR-related amyloid diseases, as stabilization inhibits the dissociation of the tetramer into amyloidogenic monomers. tandfonline.commdpi.com

The table below summarizes findings on the binding interactions of various ligands with transthyretin, highlighting the types of interactions that stabilize the complex.

Ligand TypeKey Interacting TTR ResiduesNature of InteractionImplication for TTR Stability
Thyroxine (T4)Ser-117, Thr-119, Lys-15Hydrogen Bonding, Halogen BondingHigh stabilization
TTR Stabilizing LigandsSer-117, Lys-15Hydrogen Bonding, ElectrostaticPrevents tetramer dissociation
Various AnalogsHydrophobic pocket residuesvan der Waals, HydrophobicVaries with analog structure

This table is generated based on findings reported in molecular dynamics and crystallographic studies. researchgate.netmdpi.com

Ligand-Receptor Binding Kinetics and Thyroid Hormone Receptor Modulation

The physiological effects of thyroid hormones are primarily mediated by their interaction with nuclear thyroid hormone receptors (TRs), which exist as two main isoforms, TRα and TRβ. nih.govnih.gov These receptors are ligand-activated transcription factors that regulate the expression of target genes. nih.govhilarispublisher.com Synthetic analogs derived from this compound are crucial for studying ligand-receptor binding kinetics and understanding how different parts of the hormone molecule contribute to receptor affinity and activation.

Studies using such analogs have demonstrated that the affinity of a ligand for TRs is highly dependent on its structure. For instance, 3,5,3'-triiodo-L-thyronine (T3) generally exhibits higher receptor affinity than T4. researchgate.net The binding of a ligand to the Ligand Binding Domain (LBD) of the receptor induces a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which ultimately initiates gene transcription. oup.com The anionic form of the carboxyl group is considered essential for strong protein binding, while a protonated amino group can weaken the interaction. semmelweis.hunih.gov The protonation state of the phenolic hydroxyl group also plays a role, albeit a secondary one, in receptor affinity. semmelweis.hunih.gov

Influence on Cellular Signaling Pathways and Metabolic Homeostasis

Beyond direct gene regulation (genomic effects), thyroid hormones and their synthetic analogs can initiate rapid, non-genomic actions through signaling pathways originating at the plasma membrane or in the cytoplasm. mdpi.comfrontiersin.org A key mediator of these effects is a receptor site on the plasma membrane protein integrin αvβ3. nih.gov

The binding of thyroid hormone analogs to integrin αvβ3 can trigger several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK1/2) and phosphatidylinositol 3-kinase (PI3K) pathways. frontiersin.orgnih.gov Activation of these pathways can influence a wide range of cellular processes, including cell proliferation, angiogenesis, and apoptosis. mdpi.comfrontiersin.org For example, activation of the ERK1/2 pathway can lead to the phosphorylation of nuclear proteins and subsequent changes in gene expression, while PI3K activation is linked to the regulation of metabolic processes and cell survival. frontiersin.orgnih.gov

Thyroid hormones are master regulators of metabolic homeostasis, influencing energy expenditure, body weight, cholesterol levels, and glucose metabolism. physiology.org TRβ activation, in particular, is associated with increased metabolic rates. nih.gov Synthetic analogs are being explored to create isoform-selective ligands that could, for example, lower cholesterol by targeting TRβ in the liver while avoiding the cardiac effects associated with TRα activation. nih.gov These investigations demonstrate how analogs help to dissociate the various physiological effects of thyroid hormones and target specific metabolic pathways. physiology.org

Enzymatic Biotransformation and Deiodination Pathways of Thyronine Analogs

The biological activity of thyroid hormones is tightly controlled by a group of selenoenzymes called iodothyronine deiodinases (DIOs). mdpi.com There are three isoforms: DIO1, DIO2, and DIO3. DIO2 converts the prohormone T4 to the more active T3 by removing an iodine atom from the outer ring, thus activating the hormone signal. wikipedia.orgnih.gov Conversely, DIO3 inactivates both T4 and T3 by removing an inner-ring iodine, terminating the signal. nih.gov

Synthetic thyronine analogs are instrumental in studying the mechanisms and regioselectivity of these deiodinases. mdpi.comnih.gov By modifying the structure of the thyronine backbone—for example, by altering substituents on the phenolic ring—researchers can investigate how these changes affect the rate and site of deiodination. mdpi.com Some studies have used naphthalene-based small molecules to mimic deiodinase activity, showing that they can replicate the tyrosyl (inner) ring deiodination performed by DIO3. nih.gov Such research provides insight into the enzyme-substrate interactions and the chemical mechanism of deiodination, which may involve the formation of halogen bonds between the iodine atom of the substrate and the selenium atom in the enzyme's active site. mdpi.com

Molecular Mechanisms of Thyroid Hormone Action Investigated with Synthetic Analogs

Synthetic analogs are indispensable for untangling the complex molecular mechanisms of thyroid hormone action, which encompass both genomic and non-genomic pathways. hilarispublisher.comnih.gov The genomic pathway involves the binding of T3 to nuclear TRs, which then act as transcription factors to control gene expression. nih.gov Unliganded TRs typically bind to thyroid hormone response elements (TREs) on DNA in complex with corepressors, silencing gene transcription. oup.comwikipedia.org The binding of T3 triggers a conformational shift that releases corepressors and recruits coactivators, initiating transcription. oup.com

Non-genomic actions are initiated at sites outside the nucleus, such as the plasma membrane or cytoplasm, and involve rapid signaling events. frontiersin.org Synthetic analogs that are membrane-impermeant or specifically designed to interact with the integrin αvβ3 receptor have been crucial in separating these non-genomic effects from the classical nuclear-mediated actions. nih.gov For instance, tetraiodothyroacetic acid (Tetrac), a T4 derivative, can inhibit the actions of T4 and T3 at the integrin receptor, blocking downstream signaling related to angiogenesis and cell proliferation without affecting nuclear receptors. nih.gov This demonstrates how specifically designed analogs allow researchers to selectively probe different arms of the thyroid hormone signaling network.

Impact of Protonation State and Basicity on Biological Functionality of Thyronine Precursors

The biological activity of thyronine precursors and their derivatives is profoundly influenced by their site-specific physicochemical properties, particularly their protonation state at physiological pH. nih.govsemmelweis.hu The thyronine structure contains three key ionizable sites: the carboxylic acid group, the amino group, and the phenolic hydroxyl group. The ionization state (or protonation macro- and microconstants) of these sites regulates critical biological processes, including biosynthesis, membrane transport, and protein binding. researchgate.netnih.gov

In Vitro and In Vivo Biological Model Systems for Thyronine Analog Evaluation

A wide array of biological model systems is essential for evaluating the function and potential therapeutic applications of newly synthesized thyronine analogs. These models range from simple in vitro assays to complex in vivo animal studies.

In Vitro Models:

Cell-based Assays: Various cell lines are used to study specific aspects of thyroid hormone action. For example, GH1 cells, a rat pituitary tumor cell line, have been used to investigate the relationship between TR binding and the induction of growth hormone synthesis. nih.gov

Receptor Binding Assays: These assays directly measure the affinity of an analog for isolated TR isoforms or transport proteins like TTR, often using competitive binding with a radiolabeled natural hormone. uq.edu.au

Thyroid Gland Explant Cultures: Systems like the Xenopus laevis thyroid gland explant culture allow for the study of hormone synthesis and release in a more integrated tissue context. nih.gov

3D Microtissue Models: Modern approaches use human thyrocytes in 3D culture formats, which can better replicate the physiological environment and restore thyroid hormone synthesis, providing a more relevant platform for chemical screening compared to 2D cultures. nih.gov

In Vivo Models:

Rodent Models: Mice and rats are extensively used to study the systemic effects of thyronine analogs on metabolism, cardiac function, and development. physiology.orgphysiology.org Genetically modified mice, such as those lacking specific TR isoforms (TR knockout mice), are invaluable for dissecting the distinct roles of TRα and TRβ in mediating hormone effects. pnas.orgplos.org

Amphibian Models: Xenopus laevis tadpoles are a well-established model for studying thyroid hormone-dependent metamorphosis, making them useful for screening compounds that disrupt thyroid function. nih.gov

The table below provides a summary of various model systems and their applications in the evaluation of thyronine analogs.

Model SystemTypeApplicationKey Findings/Endpoints
Xenopus laevis TadpolesIn VivoThyroid disruption screeningInhibition of metamorphosis, changes in hormone levels. nih.gov
Rodent Models (Mice, Rats)In VivoMetabolic and cardiovascular studiesChanges in body weight, heart rate, gene expression. physiology.orgphysiology.org
Human Thyroid MicrotissuesIn VitroTH synthesis and inhibition screeningMeasurement of T4/T3 production in a 3D culture. nih.gov
Cell Line Assays (e.g., GH1)In VitroReceptor function studiesCorrelation of receptor occupancy with specific gene induction. nih.gov
TTR Binding AssaysIn VitroTransport protein interaction analysisDetermination of binding affinity and stabilization of TTR. uq.edu.au

Advanced Analytical Methodologies for Boc Dl Thyronine Characterization

Chromatographic Separations and Purity Profiling: High-Performance Liquid Chromatography, Gas Chromatography, and Thin-Layer Chromatography

Chromatographic methods are fundamental to assessing the purity of Boc-DL-thyronine by separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) HPLC is a premier technique for the purity profiling of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where the compound is separated on a hydrophobic stationary phase with a polar mobile phase. The presence of the UV-absorbing phenyl rings in the thyronine structure allows for sensitive detection using UV spectrophotometers. Purity analysis is typically performed by calculating the peak area percentage of the main compound relative to all detected peaks in the chromatogram. For related compounds like thyroxine, HPLC methods have been extensively developed, often using C18 columns and mobile phases consisting of acetonitrile (B52724) and water with additives like trifluoroacetic acid (TFA) to improve peak shape. uq.edu.au

Interactive Table 1: Typical HPLC Parameters for Thyronine Analog Analysis

Parameter Description Typical Values/Conditions
Stationary Phase The solid support inside the column. C18 (ODS), C8, Phenyl
Mobile Phase The solvent that moves the analyte through the column. Acetonitrile/Water or Methanol (B129727)/Water gradients. researchgate.net
Additive Used to improve peak shape and resolution. 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. researchgate.netscilit.com
Detector The device used to detect the analyte as it elutes. UV Absorbance (typically 210-254 nm). researchgate.netnih.gov

| Flow Rate | The speed at which the mobile phase is pumped. | 0.5 - 1.5 mL/min. researchgate.netscilit.com |

Gas Chromatography (GC) Due to its low volatility, this compound cannot be directly analyzed by GC. sci-hub.se It requires chemical derivatization to convert the polar amine and carboxylic acid groups into more volatile esters and amides. A common two-step derivatization process involves esterification of the carboxylic acid (e.g., with methanol/HCl) followed by acylation of the amine and hydroxyl groups (e.g., with heptafluorobutyric anhydride, HFBA). capes.gov.brresearchgate.net Once derivatized, the compound can be separated on a capillary GC column and detected with high sensitivity using a flame ionization detector (FID) or, more commonly, a mass spectrometer (GC-MS). capes.gov.brnih.gov

Thin-Layer Chromatography (TLC) TLC is a rapid, cost-effective method for monitoring reaction progress and preliminary purity assessment. For Boc-protected amino acids, silica (B1680970) gel plates are standard. reddit.comchemicalforums.com The separation is based on the polarity of the compounds; a mobile phase (eluent), typically a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate, is chosen to achieve good separation between the product and impurities. reddit.com Visualization of spots can be achieved under UV light (due to the aromatic rings) or by staining. While the Boc-protecting group masks the primary amine, staining with a ninhydrin (B49086) solution followed by heating can still be effective, as the Boc group can be cleaved under the acidic and thermal conditions of the staining process, revealing the primary amine which then reacts to form a colored spot. blogspot.com

Spectroscopic Techniques for Structural Elucidation and Isotopic Analysis: Nuclear Magnetic Resonance and Mass Spectrometry

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for performing isotopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are used for structural confirmation. escholarship.orgresearchgate.net The ¹H NMR spectrum would show characteristic signals for the protons of the tert-butoxycarbonyl (Boc) group (a strong singlet around 1.4 ppm), the aromatic protons on the two phenyl rings, and the protons of the thyronine backbone. chemicalbook.comchemicalbook.com The integration of these signals helps to confirm the ratio of different proton groups. ¹³C NMR provides complementary information, showing distinct signals for each unique carbon atom, including the carbonyls of the Boc group and the carboxylic acid.

Interactive Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (ppm) Multiplicity Notes
Boc (t-butyl) ~1.4 Singlet (s) 9 protons, characteristic strong signal. chemicalbook.com
α-CH ~4.3-4.5 Multiplet (m) Proton on the chiral carbon.
β-CH₂ ~2.9-3.2 Multiplet (m) Diastereotopic protons adjacent to the chiral center.
Aromatic CH ~6.5-7.5 Multiplets (m) Protons on the two phenyl rings.

| NH | ~5.0-5.5 | Doublet (d) | Amide proton, coupling to α-CH. |

Mass Spectrometry (MS) Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it becomes a highly selective and sensitive analytical technique. unisi.it Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like amino acid derivatives, which can generate protonated molecules [M+H]⁺ in positive ion mode. oup.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic pattern of daughter ions, which further confirms the identity of the compound. unisi.itoup.com

For isotopic analysis, MS is used to quantify the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H). capes.gov.br This is crucial in metabolic studies where isotope-labeled compounds are used as tracers. By comparing the mass spectra of the labeled and unlabeled compound, the degree and position of labeling can be determined. researchgate.net

Application in Quantitative Biological Sample Analysis and Metabolomics

The quantification of thyronine analogs in biological matrices like plasma or serum is essential for pharmacokinetic and metabolic studies.

LC-MS/MS is the gold standard for this application due to its superior sensitivity and specificity compared to immunoassays. oup.comnih.gov The method typically involves protein precipitation from the sample, followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. acs.org A stable isotope-labeled version of the analyte (e.g., ¹³C₆-Boc-DL-thyronine) is often added to the sample as an internal standard at the beginning of the sample preparation process. capes.gov.br This internal standard corrects for any loss of analyte during extraction and for variations in instrument response, enabling highly accurate and precise quantification. researchgate.net Quantification is performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), where specific mass transitions for both the analyte and the internal standard are monitored. capes.gov.brresearchgate.net

In the field of metabolomics, which aims to globally profile all small-molecule metabolites, analytical platforms like LC-MS and NMR are used. researchgate.netnih.govresearchgate.net While this compound is a synthetic compound not typically found endogenously, its analysis falls within the scope of metabolomics workflows. It could be used as an internal standard for related endogenous compounds or studied as an exogenous substance to understand its metabolic fate and its effect on the broader metabolic profile of an organism. researchgate.net Untargeted metabolomics studies have shown significant alterations in amino acid and lipid metabolism associated with varying levels of natural thyroid hormones, providing a context for how an analog like this compound might be investigated. nih.govresearchgate.net

Chiral Resolution and Enantiomeric Purity Determination of Thyronine Analogs

This compound is a racemic mixture of two enantiomers, Boc-D-thyronine and Boc-L-thyronine. Since the biological activity of chiral molecules often resides in only one enantiomer, the ability to separate and quantify the individual enantiomers is crucial. researchgate.netresearchgate.net

Chiral HPLC is the most widely used technique for this purpose. psu.edu There are three main approaches:

Chiral Stationary Phases (CSPs): These are HPLC columns packed with a chiral material that interacts differently with the two enantiomers, leading to different retention times. researchgate.netnih.gov For thyronine analogs, CSPs based on macrocyclic antibiotics (like teicoplanin), crown ethers, and various polymer-based selectors have proven effective. researchgate.netscilit.comnih.gov

Chiral Mobile Phase Additives (CMPAs): A chiral selector, such as L-proline complexed with a metal ion (e.g., Cu²⁺), is added to the mobile phase. researchgate.net This selector forms transient diastereomeric complexes with the enantiomers of the analyte, which can then be separated on a standard achiral column.

Pre-column Derivatization: The racemic analyte is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. researchgate.net

The enantiomeric purity is determined by calculating the peak area of one enantiomer relative to the total area of both enantiomer peaks. Methods have been developed for thyroxine that can detect as little as 0.1% of the unwanted enantiomer. researchgate.netresearchgate.net

Interactive Table 3: Chiral HPLC Methods for Thyronine Analog Separation

Method Chiral Selector/Phase Mobile Phase Example Advantage
Chiral Stationary Phase (CSP) Crown Ether-based (e.g., ChiroSil SCA) scilit.com Methanol/Water with Formic Acid scilit.com Direct separation, high efficiency. nih.gov
Chiral Stationary Phase (CSP) Teicoplanin-based (e.g., Chirobiotic T) researchgate.net Methanol/Triethylammonium Acetate researchgate.net Broad applicability for amino acids.
Chiral Mobile Phase Additive (CMPA) L-proline/Copper(II) Acetate researchgate.net Acetonitrile/Water with L-proline-Cu(II) complex researchgate.net Uses standard achiral columns.

| Chiral Derivatization | L-leucinamide | Acetonitrile/Water | Separable on standard C18 columns. researchgate.net |

Structure Activity Relationship Studies and Functional Derivatives of Boc Dl Thyronine

Synthesis and Biological Evaluation of Substituted Thyronine Derivatives

The synthesis of substituted thyronine derivatives often commences with a protected precursor like Boc-DL-thyronine or a related N-acyl protected thyronine. The Boc group is favored for its stability under various reaction conditions and its facile removal under acidic conditions. This allows for modifications such as halogenation of the aromatic rings or alterations to the diphenyl ether linkage.

A common synthetic route involves the iodination of N-acetyl-L-tyrosine to produce 3,5-diiodo-N-acetyl-L-tyrosine, which can then undergo oxidative coupling to form the biphenyl (B1667301) ether moiety characteristic of thyronine. Subsequent hydrolysis yields the levothyroxine precursor, which can be further modified. The use of N-protected derivatives is critical to prevent unwanted side reactions involving the amino group during these synthetic steps google.com.

The biological evaluation of these synthesized derivatives typically involves assessing their binding affinity to thyroid hormone receptors, TRα and TRβ. These receptors mediate most of the physiological effects of thyroid hormones. For instance, studies on various thyronine analogues have revealed that specific substitutions on the thyronine core can lead to compounds with selective agonist or antagonist activity at these receptors. Some derivatives, like those with modifications at the 3'-position, have shown enhanced activity compared to the parent compounds vu.edu.au.

The evaluation also extends to in vitro assays, such as measuring the stimulation of amino acid uptake in thymocytes, which has been shown to correlate with in vivo thyromimetic activity nih.gov. Such assays provide a preliminary screening of the biological potential of newly synthesized compounds.

Correlation between Structural Modifications and Receptor Affinity/Selectivity

The affinity and selectivity of thyronine derivatives for TRα and TRβ are intricately linked to their three-dimensional structure and the nature of the substituents on the thyronine nucleus. The core thyronine structure, with its two perpendicular phenyl rings, is a key determinant of binding oncohemakey.com.

Modifications to the alanine (B10760859) side chain, the phenolic hydroxyl group, and the substituents on the inner (tyrosyl) and outer (phenolic) rings all influence receptor interaction. For example, the presence of a 4'-hydroxyl group is crucial for maximal activity nih.gov. The nature of the group at the 3'-position of the outer ring is also a significant factor, with lipophilic substituents generally enhancing activity nih.gov.

Research has shown that while the naturally occurring L-isomers of thyroid hormones are the most active, certain modifications can yield compounds with interesting biological profiles. For example, the acetic acid analogue of triiodothyronine (Triac) demonstrates high affinity for TRs and is a potent agonist oncohemakey.comnih.gov. The development of TRβ-selective agonists, such as Sobetirome (GC-1) and Eprotirome (KB2115), highlights the potential to design compounds that target specific receptor isoforms, thereby separating desired metabolic effects from undesirable side effects on other tissues frontiersin.org. Sobetirome, for instance, lacks the traditional halogen and amino acid side chain features of thyronines but still exhibits high affinity and selectivity for TRβ frontiersin.org.

The table below summarizes the relative binding affinities of some thyronine analogues to thyroid hormone receptors, illustrating the impact of structural modifications.

CompoundModificationRelative Binding Affinity (T3 = 100)Receptor Selectivity
L-Triiodothyronine (T3) 3,5,3'-triiodo100-
L-Thyroxine (T4) 3,5,3',5'-tetraiodo10-15-
Triiodothyroacetic acid (Triac) Acetic acid side chain~100Slightly TRβ selective
Sobetirome (GC-1) Non-halogenated, modified coreHighTRβ selective
Eprotirome (KB2115) 3,5-dibromo, modified side chainHighTRβ selective

This table is a representation of data compiled from multiple sources and is intended for illustrative purposes.

Exploration of Halogenation Patterns and Their Impact on Bioactivity

Halogenation, particularly iodination, is a defining feature of thyroid hormones and is critical for their biological activity. The number and position of iodine atoms on the thyronine rings profoundly influence receptor binding affinity and metabolic stability oncohemakey.com. The conversion of the prohormone T4 (tetraiodo) to the more active T3 (triiodo) through deiodination is a key physiological process acs.org.

Studies exploring different halogenation patterns have provided valuable insights into SAR. For instance, replacing iodine with other halogens like bromine or chlorine generally results in reduced, but not entirely abolished, activity. Some brominated derivatives have been found to retain significant biological activity ohsu.edu. The 3',5'-difluoro-3,5-diiodothyronine derivative, for example, showed reduced but measurable activity compared to T4 ohsu.edu.

The steric and electronic properties of the halogen substituents are crucial. The bulkiness of the iodine atoms at the 3 and 5 positions of the inner ring helps to maintain the perpendicular conformation of the two phenyl rings, which is thought to be important for receptor binding oncohemakey.com.

Furthermore, the halogenation pattern can influence the susceptibility of the molecule to metabolism by deiodinases. Analogues with substitutions that prevent deiodination at the 5'-position can have altered pharmacokinetic profiles and biological activities vu.edu.au. The exploration of various halogenation patterns continues to be a fertile area of research for developing novel thyromimetics with improved therapeutic profiles.

The following table presents data on the bioactivity of various halogenated thyronine analogues, demonstrating the impact of the type and position of halogen atoms.

CompoundHalogenation PatternRelative Potency (T4 = 100)
L-Thyroxine (T4) 3,5,3',5'-Tetraiodo100
L-Triiodothyronine (T3) 3,5,3'-Triiodo300-800
3',5'-Difluoro-3,5-diiodo-thyronine 3,5-Diiodo, 3',5'-Difluoro~1.7-3.3
3,3',5-Tribromo-5'-iodo-thyronine 3,5'-Diiodo, 3,3'-DibromoVariable, activity demonstrated
3,3',5-Trichloro-5'-iodo-thyronine 5'-Iodo, 3,3',5-TrichloroVariable, activity demonstrated

This table is a representation of data compiled from multiple sources and is intended for illustrative purposes.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Next-Generation Synthetic Methodologies for Thyronine Derivatives

The synthesis of thyronine derivatives is an evolving field, moving beyond classical methods to embrace more efficient, scalable, and versatile strategies. Boc-DL-thyronine often serves as a key building block or intermediate in these processes, where the tert-butoxycarbonyl (Boc) protecting group allows for selective chemical modifications.

Next-generation methodologies are focusing on several key areas:

Novel Coupling Reactions: Traditional synthesis often relies on the Ullmann condensation, but newer methods are being explored to create the diaryl ether linkage characteristic of thyronines. These include palladium- or copper-catalyzed cross-coupling reactions that offer milder conditions and broader substrate scope.

Efficient Iodination Techniques: The introduction of iodine atoms is a critical step in synthesizing potent thyromimetic compounds. Modern approaches are moving away from harsh reagents towards more selective and controlled iodination methods, sometimes employing enzymatic or chemo-enzymatic strategies. nih.gov

Stereoselective Synthesis: The biological activity of thyronine derivatives is highly dependent on their stereochemistry. Advanced synthetic routes are being developed to produce enantiomerically pure compounds, often starting from chiral precursors like N-Boc-L-tyrosine methyl ester. nih.gov For instance, a common strategy involves the selective protection of the amino group of L-tyrosine with di-tert-butyl dicarbonate (B1257347) before subsequent iodination and coupling reactions. nih.gov

Solid-Phase Synthesis: To accelerate the discovery of new derivatives, solid-phase synthesis techniques, long used in peptide chemistry, are being adapted for thyronine analogs. nih.gov This allows for the rapid generation of libraries of compounds for high-throughput screening.

The Boc protecting group is integral to many of these advanced strategies. It is stable under a variety of reaction conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA), making it ideal for multi-step synthetic sequences. nih.gov

Translational Research: Therapeutic Potential of Thyronine-Based Compounds

Translational research on thyronine-based compounds is rapidly moving from preclinical studies to clinical trials, with a primary focus on developing "thyromimetics" that exhibit tissue- and receptor-isoform-specific activities. The goal is to harness the beneficial metabolic effects of thyroid hormones while avoiding the detrimental effects on the heart and bone, which are primarily mediated by the thyroid hormone receptor alpha (TRα). frontiersin.orgnih.gov

The therapeutic potential of these compounds is being investigated in several key areas:

Dyslipidemia and Atherosclerosis: The most advanced application for thyromimetics is the treatment of high cholesterol. Selective activation of the thyroid hormone receptor beta (TRβ), which is highly expressed in the liver, has been shown to lower LDL cholesterol, triglycerides, and lipoprotein(a). torun.plnih.gov Several TRβ-selective agonists have entered clinical trials, demonstrating significant lipid-lowering effects. frontiersin.org

Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH): Given their ability to increase hepatic fat metabolism, TRβ agonists are promising candidates for treating NAFLD and its more severe form, NASH. frontiersin.org Compounds like Resmetirom (MGL-3196) and VK2809 have shown encouraging results in clinical trials by reducing liver fat content. frontiersin.org

Obesity and Metabolic Syndrome: By stimulating metabolic rate and promoting fat oxidation, thyromimetics have potential as anti-obesity agents. nih.gov Research in animal models has shown that compounds like Sobetirome can reduce body fat without causing tachycardia. nih.gov

Neurodegenerative Diseases: Some thyronine derivatives are being explored for their neuroprotective effects. For example, Sobetirome has shown effectiveness in experimental models of demyelinating diseases. frontiersin.org Additionally, the metabolite 3-iodothyronamine (B1242423) (T1AM) and its synthetic analogs are being investigated for their potential to suppress the aggregation of transthyretin, a process implicated in certain types of amyloidosis. nih.gov

The development of prodrugs, such as VK2809, represents another translational strategy. These molecules are converted into their active form in the target tissue (e.g., the liver), further enhancing tissue selectivity and minimizing systemic side effects. nih.gov

CompoundMechanism of ActionTherapeutic TargetHighest Development Stage
Resmetirom (MGL-3196)TRβ-selective agonistNASH, DyslipidemiaPhase 3 / Approved
VK2809TRβ-selective agonist (prodrug)NAFLD, DyslipidemiaPhase 2
Sobetirome (GC-1)TRβ-selective agonistDyslipidemia, Demyelinating Diseases (preclinical)Phase 1 (for dyslipidemia)
Eprotirome (KB-2115)TRβ-selective agonistDyslipidemiaPhase 3 (Terminated)

Elucidating Uncharacterized Biological Roles of Thyronine Metabolites

Recent research has unveiled that the metabolic pathways of thyroid hormones produce a variety of derivatives, many of which were previously dismissed as inactive byproducts. These "nonclassical" thyronine metabolites are now understood to possess unique biological activities, often acting through non-genomic pathways independent of nuclear thyroid hormone receptors. torun.pl Elucidating their roles is a key frontier in endocrinology.

3,5-Diiodothyronine (T2): This metabolite has been shown to stimulate resting metabolic rate and reduce body weight and cholesterol levels, seemingly without causing the thyrotoxic side effects associated with T3. nih.gov Its actions are thought to be mediated primarily through effects on mitochondria, where it can rapidly stimulate cellular respiration. nih.gov T2 has shown promise in animal models of dyslipidemia and NAFLD. frontiersin.org

3-Iodothyronamine (T1AM): As a decarboxylated and deiodinated metabolite of T3, T1AM has a pharmacological profile that is markedly different from, and sometimes opposite to, classical thyroid hormones. It is a potent agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor found in the brain and peripheral tissues. nih.gov Administration of T1AM in animal models can induce a rapid drop in body temperature and heart rate, and it has effects on metabolism and brain function. nih.govresearchgate.net Its potential roles as a neuromodulator and metabolic regulator are under active investigation. nih.gov

Iodothyroacetic Acids: Metabolites such as tetraiodothyroacetic acid (Tetrac) and triiodothyroacetic acid (Triac) are formed by the deamination of the alanine (B10760859) side chain of T4 and T3. These compounds can interact with both nuclear and non-nuclear targets. For instance, Triac has been used clinically in some cases of thyroid hormone resistance due to its preferential binding to TRβ. frontiersin.orgnih.gov Tetrac has been shown to bind to the cell surface receptor integrin αvβ3, where it can antagonize the pro-angiogenic and proliferative effects of T4. frontiersin.org

This research is expanding the concept of the "thyronome"—the complete spectrum of thyroid hormone-related compounds and their biological activities—and suggests that the physiological effects of thyroid function are more complex and nuanced than previously understood. researchgate.net

MetaboliteKey PrecursorPrimary Molecular Target(s)Observed Biological Effects
3,5-Diiodothyronine (T2)T3MitochondriaIncreases metabolic rate, reduces cholesterol
3-Iodothyronamine (T1AM)T3Trace Amine-Associated Receptor 1 (TAAR1)Induces hypothermia, reduces heart rate, neuromodulation
Triiodothyroacetic Acid (Triac)T3Thyroid Hormone Receptor β (TRβ)Used in thyroid hormone resistance
Tetraiodothyroacetic Acid (Tetrac)T4Integrin αvβ3Anti-angiogenic, anti-proliferative

Integration of Computational Chemistry and Experimental Approaches in Design and Analysis

The design and analysis of novel thyronine derivatives are increasingly benefiting from the synergy between computational chemistry and experimental biology. This integrated approach accelerates the drug discovery process, provides deeper insights into molecular interactions, and allows for the rational design of compounds with desired properties.

Molecular Docking and Virtual Screening: Computational docking simulations are used to predict how thyronine analogs bind to their target receptors, such as TRβ or integrin αvβ3. frontiersin.orgnih.gov These in-silico methods allow researchers to screen large virtual libraries of compounds to identify promising candidates for synthesis and experimental testing. acs.org This approach helps prioritize synthetic efforts and reduces the cost and time of drug discovery.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of thyronine derivatives and their biological activity. nih.gov By analyzing a series of compounds, QSAR models can identify key structural features—such as specific substituents or conformational properties—that are crucial for high-affinity binding or receptor selectivity. nih.govresearchgate.net This information guides the design of new analogs with improved potency and specificity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a ligand interacts with its receptor over time. These simulations can reveal the stability of the ligand-receptor complex, the role of specific amino acid residues in binding, and the conformational changes that occur upon ligand binding. acs.org This level of detail is crucial for understanding the molecular basis of receptor activation and selectivity. For example, MD simulations have been used to explore why certain mutations in TRβ lead to resistance to thyroid hormone. acs.org

Quantum Chemical Modeling: Quantum mechanical calculations are employed to determine the electronic properties of thyronine molecules, such as charge distributions and electron densities. torun.pl This information is vital for understanding the nature of the interactions (e.g., electrostatic, halogen bonding) between the hormone and its receptor, providing a more accurate foundation for molecular modeling and force field development.

The integration of these computational techniques with experimental data from binding assays, crystallography, and functional studies creates a powerful feedback loop. Computational predictions are validated experimentally, and the experimental results are then used to refine and improve the computational models, leading to a more efficient and rational drug design cycle. frontiersin.org

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Boc-DL-thyronine with high purity, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis should follow protocols emphasizing regioselective protection of functional groups (e.g., tert-butoxycarbonyl [Boc] for amine protection). Key parameters include reaction temperature (optimized between 0–25°C), stoichiometric ratios (e.g., 1:1.2 Boc-anhydride to thyronine), and inert atmosphere (N₂/Ar) to prevent oxidation. Post-synthesis, purity must be validated via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR for structural confirmation . Reproducibility requires documenting deviations (e.g., solvent traces, humidity) in supplementary materials, as per journal guidelines .

Q. How should researchers characterize this compound to confirm identity and purity in compliance with peer-reviewed standards?

  • Methodological Answer : Characterization must include:

  • Spectroscopy : NMR (¹H, ¹³C, DEPT-135) to verify Boc-group integration and absence of diastereomeric impurities.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity.
  • Mass Spectrometry : High-resolution MS (ESI-TOF) for exact mass matching (±5 ppm).
    For novel derivatives, elemental analysis (C, H, N) and X-ray crystallography (if crystalline) are recommended .

Q. What are the best practices for designing in vitro assays to study this compound’s biological activity?

  • Methodological Answer : Use thyroid receptor (TR) binding assays (competitive radioligand displacement with ¹²⁵I-T3) or reporter gene assays (TR-driven luciferase in HEK293 cells). Include controls:

  • Negative : Untreated cells/vehicle (DMSO <0.1%).
  • Positive : Triiodothyronine (T3) or thyroxine (T4).
    Dose-response curves (10⁻¹²–10⁻⁶ M) and triplicate runs ensure statistical robustness. Pre-screen for cytotoxicity (MTT assay) to rule out false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported TR-binding affinity across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Experimental Variability : Buffer composition (e.g., Tris vs. HEPES) affecting ligand-receptor interactions. Standardize assay conditions using TRβ1 isoform and compare results under identical pH (7.4) and ionic strength.
  • Compound Stability : Assess this compound degradation via LC-MS during incubation (37°C, 24h).
    Apply meta-analysis frameworks (e.g., Cochrane systematic review protocols) to evaluate study heterogeneity and bias .

Q. What strategies optimize this compound’s stability in long-term pharmacokinetic studies?

  • Methodological Answer : Stability depends on:

  • Storage : Lyophilized form at -80°C under desiccation; avoid freeze-thaw cycles.
  • Solvent Selection : Use deuterated DMSO for NMR studies or PBS (pH 7.4) for in vivo work, avoiding aqueous buffers with high Cl⁻ (risk of deprotection).
    Monitor degradation products via UPLC-QTOF at intervals (0, 7, 30 days) .

Q. How can computational modeling enhance the design of this compound derivatives with improved selectivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with TRα/TRβ crystal structures (PDB: 1BSX, 1NAV) to predict binding poses. Prioritize derivatives with ΔG < -8 kcal/mol.
  • QSAR : Develop regression models (e.g., partial least squares) correlating substituent electronegativity/logP with IC₅₀. Validate predictions with in vitro TRβ/TRα selectivity ratios .

Methodological & Ethical Considerations

Q. What frameworks ensure ethical rigor when extending this compound research to animal models?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines:

  • Sample Size : Power analysis (α=0.05, β=0.2) to minimize animal use.
  • Dose Justification : Base on allometric scaling from in vitro EC₅₀.
  • Endpoint Criteria : Predefine humane endpoints (e.g., >20% weight loss). Submit protocols to institutional IACUC for approval .

Q. How should researchers address gaps in this compound’s mechanistic data while avoiding overinterpretation?

  • Methodological Answer : Use causal inference models (e.g., Bradford Hill criteria) to distinguish correlation from causation. For example, if this compound upregulates TR-target genes, confirm direct binding via chromatin immunoprecipitation (ChIP-seq) rather than inferring mechanism. Report limitations explicitly (e.g., "off-target effects not ruled out") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.